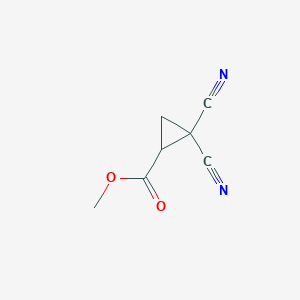

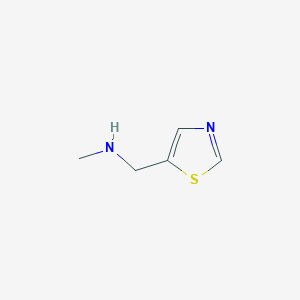

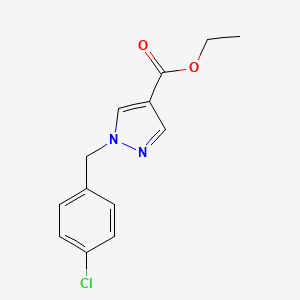

![molecular formula C9H8BrN3O2 B1419869 ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 1131604-85-7](/img/structure/B1419869.png)

ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, has been extensively studied . The synthesis involves the reaction of 5-bromo-1-ethylpyrazolo[3,4-b]pyridine-3-carboxylic acid with ethyl bromoacetate followed by hydrolysis and decarboxylation. Another method involves the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . This reaction was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Scientific Research Applications

Synthesis of Biologically Active Compounds

Pyrazolo[3,4-b]pyridines are structurally similar to the purine bases adenine and guanine, making them valuable scaffolds in medicinal chemistry . The ethyl 5-bromo variant can be used to synthesize compounds with potential biological activities, such as kinase inhibitors or GPCR ligands.

TRK Inhibitors for Cancer Therapy

Derivatives of pyrazolo[3,4-b]pyridine have been evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation and differentiation of cancer cells . Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate could serve as a precursor for developing new TRK inhibitors.

Antifungal Agents

Compounds derived from pyrazolo[3,4-b]pyridines have been tested against various fungal strains. The ethyl 5-bromo variant could be modified to enhance its efficacy as an antifungal agent, potentially leading to new treatments for fungal infections .

Succinate Dehydrogenase Inhibitors

This compound has been used to create inhibitors of succinate dehydrogenase, an enzyme involved in the Krebs cycle and electron transport chain . Such inhibitors have applications in researching metabolic diseases and developing drugs targeting mitochondrial dysfunctions.

Research Tool in Heterocyclic Chemistry

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a versatile reagent in heterocyclic chemistry, allowing for the exploration of novel synthetic pathways and the creation of diverse heterocyclic structures .

Mechanism of Action

Target of Action

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, also known as ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate, is a compound that has been synthesized for various biomedical applications . .

Mode of Action

The compound belongs to a group of heterocyclic compounds known as pyrazolo[3,4-b]pyridines, which have two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Biochemical Pathways

Compounds in the pyrazolo[3,4-b]pyridine family have been associated with various biological activities .

properties

IUPAC Name |

ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-6-3-5(10)4-11-8(6)13-12-7/h3-4H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHHYFDURGARFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=NC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670269 | |

| Record name | Ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |

CAS RN |

1131604-85-7 | |

| Record name | Ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

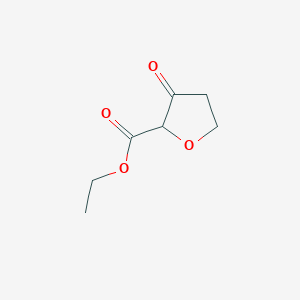

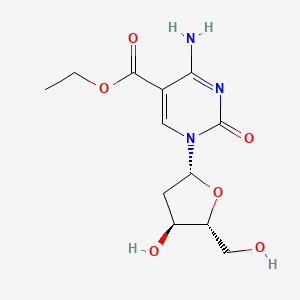

![Thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1419789.png)

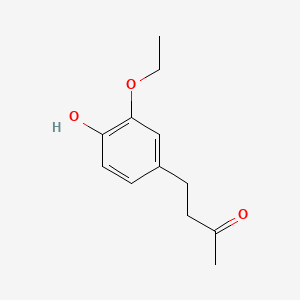

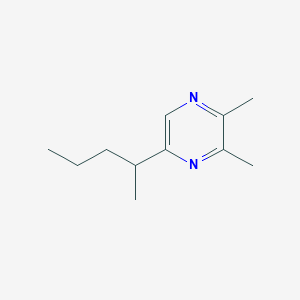

![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)

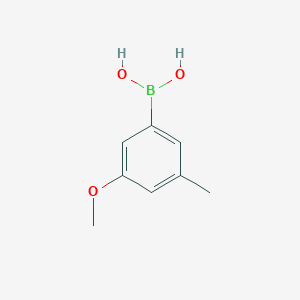

![1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1419806.png)

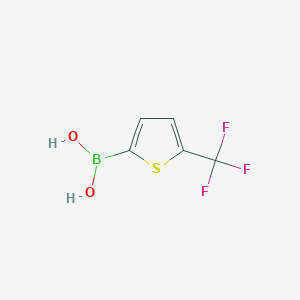

![Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B1419809.png)